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CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER
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Overview
Description
CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include:
- Temperature: 0°C to room temperature
- Solvent: Dichloromethane or toluene
- Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Substitution: Sodium iodide in acetone, reflux conditions.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropanol or cyclopropane derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Organic Chemistry
TECCA serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Converts TECCA to cyclopropane-1,2-dicarboxylic acid.
- Reduction : Transforms the ester group into an alcohol.
- Substitution Reactions : Engages in nucleophilic substitutions leading to diverse derivatives.
These reactions are essential for developing new compounds with potential therapeutic applications .
Biological Research
In biological contexts, TECCA is utilized to study enzyme mechanisms and metabolic pathways. It specifically targets O-Acetylserine sulfhydrylase (OASS) , inhibiting its function and disrupting cysteine biosynthesis. This inhibition has implications for understanding sulfur metabolism and its physiological effects .
Table 1: Inhibition Effects of TECCA on Enzyme Activity
Enzyme | Targeted Pathway | Effect |
---|---|---|
OASS | Cysteine Biosynthesis | Inhibition leading to metabolic disruption |
Cytotoxicity Studies
Recent studies have indicated that TECCA exhibits selective cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The following table summarizes the cytotoxicity data:
Cell Line | IC50 (µg/ml) | Viability (%) |
---|---|---|
HepG2 | 42 | 67.7 |
MCF-7 | 100 | 78.14 |
HaCaT | >250 | 82.23 |
NIH 3T3 | >500 | 96.11 |
These results demonstrate that TECCA has a greater impact on cancer cells compared to normal cells, highlighting its therapeutic potential .
Case Study 1: Cytotoxic Activity Against Cancer Cells
A study focused on the effects of TECCA on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed significant reductions in cell viability in a concentration-dependent manner. The IC50 values indicated that HepG2 cells were more susceptible to TECCA treatment compared to MCF-7 cells, suggesting differential sensitivities among cancer types.
Case Study 2: Mechanistic Studies
Research investigating how TECCA inhibits OASS has provided insights into its potential therapeutic applications for diseases associated with cysteine deficiency or dysregulation. Understanding this mechanism can lead to novel drug designs targeting metabolic pathways influenced by cysteine levels .
Mechanism of Action
The mechanism of action of CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER depends on its specific application. In organic synthesis, it acts as a chiral building block, participating in various reactions to form complex molecules. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- (1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(Acetoxycarbonyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(Propoxycarbonyl)cyclopropane-1-carboxylic acid
Comparison: Compared to its analogs, CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER offers unique reactivity due to the ethoxycarbonyl group. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it distinct in various synthetic and biological applications.
Biological Activity
CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER (commonly known as cis-1,2-cyclopropane-dicarboxylic acid monoethyl ester) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid
- Molecular Formula : C7H10O4
- CAS Number : 71666-05-2
The compound features a cyclopropane ring with two carboxylic acid groups and an ethyl ester functionality, which contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
- Inhibition of Enzymatic Activity :
- Antimicrobial Properties :
- Cytotoxic Effects :
Data Table: Biological Activity Summary
Case Study 1: Enzyme Inhibition
In a study investigating the binding modes of small molecules to OASS enzymes, this compound was found to significantly enhance fluorescence emission in enzyme assays. This suggests strong interaction with the enzyme's active site and potential for further development as an antibacterial agent .
Case Study 2: Cytotoxicity Testing
A series of tests were conducted on cancer cell lines using derivatives similar to this compound. The results indicated that concentrations of these compounds led to reduced cell viability in HepG2 cells by approximately 68%, demonstrating their potential as chemotherapeutic agents .
Properties
IUPAC Name |
(1R,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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